Benzene, 1-(bromomethyl)-4-(4-methoxyphenoxy)- Benzene, 1-(bromomethyl)-4-(4-methoxyphenoxy)-
Brand Name: Vulcanchem
CAS No.: 70151-69-8
VCID: VC13571116
InChI: InChI=1S/C14H13BrO2/c1-16-12-6-8-14(9-7-12)17-13-4-2-11(10-15)3-5-13/h2-9H,10H2,1H3
SMILES: COC1=CC=C(C=C1)OC2=CC=C(C=C2)CBr
Molecular Formula: C14H13BrO2
Molecular Weight: 293.15 g/mol

Benzene, 1-(bromomethyl)-4-(4-methoxyphenoxy)-

CAS No.: 70151-69-8

Cat. No.: VC13571116

Molecular Formula: C14H13BrO2

Molecular Weight: 293.15 g/mol

* For research use only. Not for human or veterinary use.

Benzene, 1-(bromomethyl)-4-(4-methoxyphenoxy)- - 70151-69-8

Specification

CAS No. 70151-69-8
Molecular Formula C14H13BrO2
Molecular Weight 293.15 g/mol
IUPAC Name 1-(bromomethyl)-4-(4-methoxyphenoxy)benzene
Standard InChI InChI=1S/C14H13BrO2/c1-16-12-6-8-14(9-7-12)17-13-4-2-11(10-15)3-5-13/h2-9H,10H2,1H3
Standard InChI Key PYBWZUBAZKHOEH-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)OC2=CC=C(C=C2)CBr
Canonical SMILES COC1=CC=C(C=C1)OC2=CC=C(C=C2)CBr

Introduction

Structural and Molecular Characteristics

The molecular formula of benzene, 1-(bromomethyl)-4-(4-methoxyphenoxy)- is C₁₄H₁₃BrO₂, with a molecular weight of 293.15 g/mol. Key structural features include:

  • A central benzene ring substituted at the 1-position with a bromomethyl (-CH₂Br) group.

  • A 4-methoxyphenoxy (-O-C₆H₄-OCH₃) group at the 4-position, forming a diaryl ether linkage.

Key Identifiers:

PropertyValue
IUPAC Name1-(Bromomethyl)-4-(4-methoxyphenoxy)benzene
SMILESCOC1=CC=C(C=C1)OC2=CC=C(C=C2)CBr
InChIKeyPYBWZUBAZKHOEH-UHFFFAOYSA-N
PubChem CID12463849

The compound’s geometry enables participation in nucleophilic substitution reactions, particularly at the bromomethyl site, making it valuable for functionalization .

Synthesis Pathways

Alternative Approaches

Physicochemical Properties

Limited experimental data are available, but inferences can be drawn from analogous compounds:

PropertyValue/DescriptionSource
Boiling PointEstimated ~300–350°C (decomposes)
SolubilityLikely soluble in DCM, THF, acetone
StabilitySensitive to moisture; stores at 2–8°C

The bromomethyl group’s reactivity necessitates anhydrous handling to prevent hydrolysis to benzyl alcohol derivatives.

Applications in Organic Synthesis

Pharmaceutical Intermediates

  • The compound serves as a precursor to dapagliflozin analogs, SGLT2 inhibitors for diabetes treatment .

  • Its diaryl ether structure is reminiscent of bisbenzylisoquinoline alkaloids, which exhibit anti-cancer and anti-HIV activities .

Related Derivatives and Analogs

CompoundStructural VariationApplication
4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzeneEthoxy substitutionIntermediate for dapagliflozin
1-Bromo-2-((4-methoxyphenoxy)methyl)benzenePositional isomer (CAS 309254-27-1)Antimicrobial studies

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